molecular formula C17H21N3O4S B2794198 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 326023-21-6

5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Cat. No.: B2794198
CAS No.: 326023-21-6
M. Wt: 363.43
InChI Key: XJBORLMWYCWUDB-UHFFFAOYSA-N
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Description

5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a benzene ring substituted with an amino group, a methoxy group, and a morpholinyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of benzene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed to reduce nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.

Medicine: In the medical field, sulfonamide compounds are known for their antibacterial properties. This compound could potentially be developed into a new class of antibiotics or used as a lead compound for further drug development.

Industry: In industry, this compound may find applications in the production of dyes, pigments, and other chemical products. Its unique properties can be harnessed to create materials with specific characteristics.

Mechanism of Action

The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from growing and reproducing.

Comparison with Similar Compounds

  • 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide

  • 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

Uniqueness: Compared to similar compounds, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has a distinct morpholinyl group, which can influence its reactivity and biological activity. This structural difference may result in unique properties and applications.

Properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-16-5-3-2-4-14(16)19-25(21,22)17-12-13(18)6-7-15(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBORLMWYCWUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326348
Record name 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326023-21-6
Record name 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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